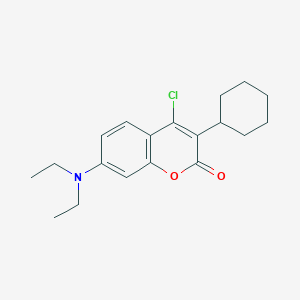![molecular formula C17H24N6O B243191 5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)
5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as PD0325901 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
PD0325901 inhibits the activity of MAPK kinase (MEK), which is an upstream regulator of the MAPK pathway. MEK activates MAPK by phosphorylating it, leading to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting MEK, PD0325901 blocks the activation of MAPK and downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
PD0325901 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD0325901 also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. In addition, PD0325901 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
PD0325901 has several advantages for lab experiments. It is a highly specific inhibitor of MEK, which makes it a valuable tool for studying the MAPK pathway. PD0325901 is also readily available and easy to use in lab experiments. However, PD0325901 has some limitations as well. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. In addition, PD0325901 has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Zukünftige Richtungen
PD0325901 has several potential future directions for research. One potential direction is to explore its potential applications in combination with other cancer therapies, such as immunotherapy. Another potential direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, there is a need for the development of more potent and selective MEK inhibitors, which can overcome the limitations of PD0325901 and improve its therapeutic potential.
Synthesemethoden
PD0325901 is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-aminopyrimidine, which is reacted with 4-(dimethylamino)benzaldehyde to produce 4-(dimethylamino)benzylidene-2-aminopyrimidine. This intermediate is then reacted with morpholine to produce 5-[4-(dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine (PD0325901).
Wissenschaftliche Forschungsanwendungen
PD0325901 has been extensively studied for its potential applications in the field of cancer research. It is a potent inhibitor of mitogen-activated protein kinase (MAPK) pathway, which is a key signaling pathway involved in the development and progression of many types of cancer. PD0325901 has been shown to inhibit the growth of several cancer cell lines, including melanoma, colon, and pancreatic cancer cells.
Eigenschaften
Molekularformel |
C17H24N6O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-[[4-(dimethylamino)phenyl]methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H24N6O/c1-22(2)13-5-3-12(4-6-13)11-14-15(18)20-17(21-16(14)19)23-7-9-24-10-8-23/h3-6H,7-11H2,1-2H3,(H4,18,19,20,21) |
InChI-Schlüssel |
UVFWKFDWLDFYLE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)


![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)